molecular formula C13H23NO4 B1523336 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid CAS No. 1305874-28-5

1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid

Cat. No.: B1523336
CAS No.: 1305874-28-5
M. Wt: 257.33 g/mol
InChI Key: QKVQBGLLJNVDFR-UHFFFAOYSA-N
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Description

“1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid” is a compound with the CAS Number: 2169168-08-3 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of compounds like this often involves multi-step organic reactions, starting from readily available substrates. The formation of the cyclohexane ring is followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H23NO4/c1-9-5-7-13 (8-6-9,10 (15)16)14-11 (17)18-12 (2,3)4/h9H,5-8H2,1-4H3, (H,14,17) (H,15,16)/t9-,13- . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of carboxylic acids and amines . For instance, the carbonyl group can be protonated, making it more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

As mentioned earlier, the compound is a powder that is stored at room temperature . It has a molecular weight of 257.33 .

Scientific Research Applications

Crystallographic Characterization in Derivatives and Peptides

The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been determined, highlighting the almost perfect chair conformation of the cyclohexane rings. This research provides insights into the potential helical conformations for the Acc6 residue in these compounds (Valle et al., 1988).

Application in Synthesis of Mikanecic Acid

This acid has been used in the synthesis of mikanecic acid, a title dicarboxylic acid, through a series of chemical reactions, demonstrating its role in complex organic syntheses (Hoffmann & Rabe, 1984).

Oxidation and Deprotection Studies

It plays a role in the oxidation and deprotection of benzyl and allyl ethers. This method provides an alternative to reductive deprotection, highlighting the versatility of this compound in chemical transformations (Ochiai et al., 1996).

Conformational Studies of Nitrogen-Containing Analogues

The conformation of the urethane side chains in nitrogen-containing analogues of chorismic acid has been studied, showing regular chair forms and extensive hydrogen bonding, which is crucial for understanding molecular interactions (Mackay et al., 1995).

Peptidomimetic Synthesis

The compound has been employed in the synthesis of constrained peptidomimetics, demonstrating its utility in the field of peptide-based drug discovery (Mandal et al., 2005).

Improved Synthesis Methodology

An improved synthesis of this compound from 3-aminobenzoic acid, using milder and more selective conditions, highlights advancements in synthetic methodologies for this compound (Badland et al., 2010).

Application in Polymer Synthesis

The compound has been used in the synthesis of amino acid-derived acetylene monomers and analyzed for the properties of the formed polymers, contributing to the field of polymer science (Gao et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound’s tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis, particularly in the protection of amines . Therefore, future research could explore novel methods for adding and removing the Boc group, or investigate new applications of this compound in the synthesis of complex organic molecules.

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-5-7-13(8-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVQBGLLJNVDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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